![molecular formula C69H113NO4 B12641375 2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-27-4](/img/structure/B12641375.png)
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine is an organic compound known for its unique structure and properties This compound features a pyridine core substituted with two ethenyl groups, each bearing a 3,4-bis(dodecyloxy)phenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-bis(dodecyloxy)benzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with 2,6-dibromopyridine in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethenyl linkages.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine largely depends on its application:
Coordination Chemistry: Acts as a tridentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and the ethenyl groups.
Fluorescent Probes: The compound’s structure allows for efficient energy transfer, making it suitable for use in fluorescence-based applications.
Drug Delivery: The long alkoxy chains enhance its solubility, facilitating the transport of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Another pyridine-based ligand with different substituents, used in asymmetric catalysis.
2,6-Bis(2-benzimidazolyl)pyridine: Known for its use as a ligand in coordination chemistry and as a fluorescent probe.
Uniqueness
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine stands out due to its long alkoxy chains, which impart unique solubility and stability properties. This makes it particularly useful in applications requiring enhanced solubility and stability, such as drug delivery and advanced material formulation.
Eigenschaften
CAS-Nummer |
920980-27-4 |
|---|---|
Molekularformel |
C69H113NO4 |
Molekulargewicht |
1020.6 g/mol |
IUPAC-Name |
2,6-bis[2-(3,4-didodecoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C69H113NO4/c1-5-9-13-17-21-25-29-33-37-41-56-71-66-54-50-62(60-68(66)73-58-43-39-35-31-27-23-19-15-11-7-3)48-52-64-46-45-47-65(70-64)53-49-63-51-55-67(72-57-42-38-34-30-26-22-18-14-10-6-2)69(61-63)74-59-44-40-36-32-28-24-20-16-12-8-4/h45-55,60-61H,5-44,56-59H2,1-4H3 |
InChI-Schlüssel |
XUWCHXKYAVDXDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


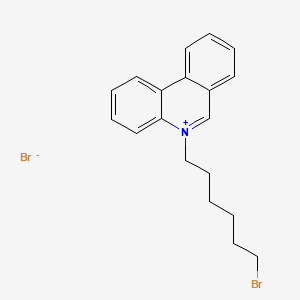
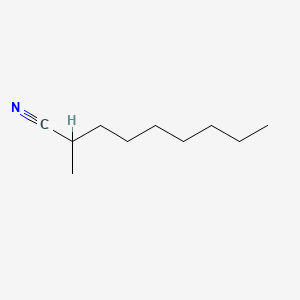
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)

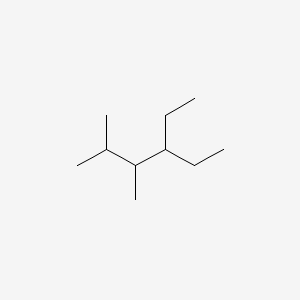
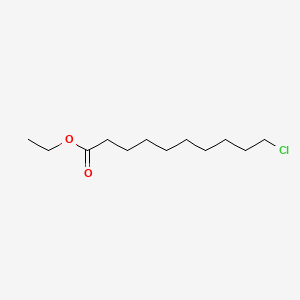
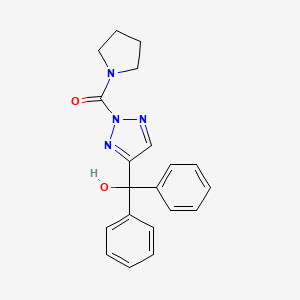
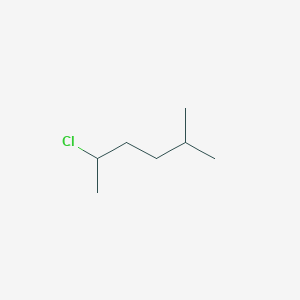
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-](/img/structure/B12641350.png)
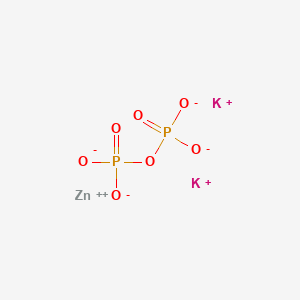
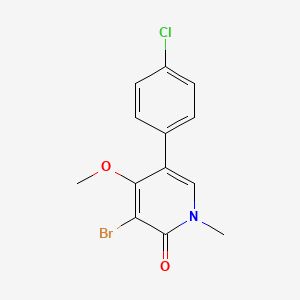
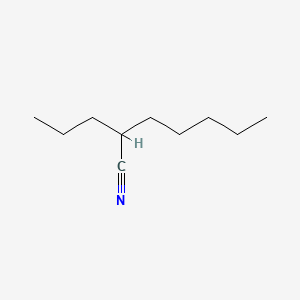
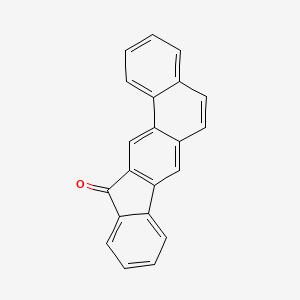
![1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
